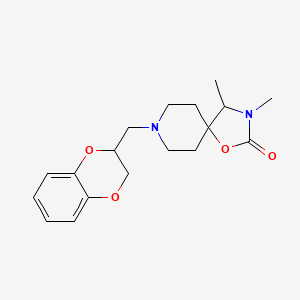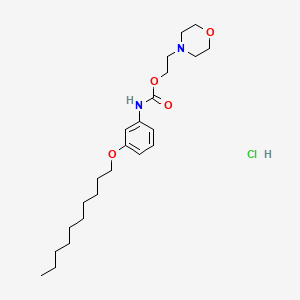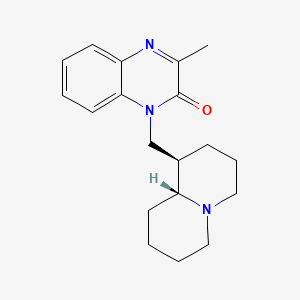
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Step 1: Formation of the benzoxepine ring through cyclization reactions.
Step 2: Introduction of the dimethylamino group via substitution reactions.
Step 3: Formation of the propanone moiety through condensation reactions.
Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to receptors, enzymes, or other biomolecules.
Pathways: Modulation of signaling pathways, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(methylamino)-1-propanone hydrochloride
- 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(ethylamino)-1-propanone hydrochloride
Uniqueness
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is unique due to its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
93591-71-0 |
|---|---|
Formule moléculaire |
C15H22ClNO2 |
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(2)9-8-14(17)12-6-7-15-13(11-12)5-3-4-10-18-15;/h6-7,11H,3-5,8-10H2,1-2H3;1H |
Clé InChI |
DQTXHFGDPMZWQP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC2=C(C=C1)OCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)

![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)










